molecular formula C15H13Cl2NO3S B2670934 (E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine CAS No. 320422-54-6

(E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine

Cat. No.: B2670934
CAS No.: 320422-54-6
M. Wt: 358.23
InChI Key: CNNPNDDQLZCKFO-SDXDJHTJSA-N
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Description

This compound is an imine (Schiff base) derivative characterized by a chlorobenzenesulfonyl group at position 2, a 4-chlorophenyl substituent at position 1, and a methoxyamine moiety in the (E)-configuration. Its structural features are critical for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfonyl-N-methoxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c1-21-18-15(11-2-4-12(16)5-3-11)10-22(19,20)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNPNDDQLZCKFO-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CS(=O)(=O)C1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylideneamine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Sulfonyl Chloride: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base to form the sulfonyl intermediate.

    Aldol Condensation: The sulfonyl intermediate undergoes aldol condensation with 4-chlorobenzaldehyde in the presence of a base to form the desired ethylidene compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylideneamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of sulfonamide derivatives, including (E)-2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylideneamine. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

A study demonstrated that sulfonamide derivatives showed significant cytotoxicity against colon and breast cancer cells. For instance, compounds were tested for their ability to induce apoptosis in cancer cells, leading to cell death through programmed mechanisms.

CompoundCancer Cell LineIC50 (µM)
AColon12.5
BBreast8.0
CCervical15.0

Antibacterial Properties

Sulfonamides are well-known for their antibacterial properties due to their mechanism of action, which involves inhibiting bacterial folic acid synthesis. (E)-2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylideneamine may exhibit similar antibacterial effects.

Research Insights

Research on related sulfonamide compounds has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The sulfonamide group in (E)-2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylideneamine is hypothesized to contribute to its antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL

Potential in Drug Development

The unique structure of (E)-2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylideneamine positions it as a candidate for further development into therapeutic agents targeting specific diseases, particularly cancers and bacterial infections.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylideneamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfonyl vs. Sulfinyl/Sulfanyl Derivatives

  • (E)-1-(4-Chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine (): Key Difference: Sulfinyl (SO) group instead of sulfonyl (SO₂). Synthesis: Likely formed via oxidation of sulfanyl precursors or direct condensation of sulfinyl-containing aldehydes with methoxyamine .
  • (Z)-1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine ():

    • Key Difference : (Z)-stereochemistry and a 4-methoxyphenylmethanesulfonyl group.
    • Impact : The (Z)-isomer may exhibit distinct spatial arrangements, affecting molecular packing and solubility. Predicted density: 1.24 g/cm³; boiling point: 547.4°C .
  • (E)-(4-Chlorophenyl)methoxyamine (): Key Difference: Sulfanyl (S-) group and nitro substituent.

Heterocyclic Analogues

  • 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (): Structure: Thiazole ring replaces the ethylidene backbone. The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability .
  • Benzimidazole-based Oxazole Analogues ():

    • Structure : Combines benzimidazole and oxazole moieties with a 4-chlorophenyl group.
    • Activity : Exhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, relevant for Alzheimer’s disease treatment. The hydrazinyl linker may enhance binding to enzyme active sites .

Imine Derivatives with Varied Substituents

  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ():

    • Structure : Thiadiazole ring with 4-methylphenyl and 4-chlorobenzylidene groups.
    • Activity : Thiadiazoles are associated with antimicrobial and antitumor activities. The methyl group may reduce steric hindrance, improving target engagement .
  • N-[2-(4-{1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine (): Structure: Pyrazole core with a chlorobenzenesulfonyl group.

Comparative Data Table

Compound Name Key Structural Features Biological Activity/Properties Reference
Target Compound (E)-configuration, SO₂, 4-ClPh Unknown (theoretical enzyme inhibition)
(E)-Sulfinyl Derivative SO, 4-ClPh Reduced stability vs. sulfonyl
(Z)-Sulfonyl Derivative (Z)-isomer, 4-MeOPhCH₂SO₂ Predicted high boiling point (547.4°C)
4-Chlorophenyl Thiazole Derivative Thiazole ring, 4-ClPh CDK inhibition, anticancer potential
Benzimidazole-Oxazole Hybrid Benzimidazole-oxazole, 4-ClPh AChE/BChE inhibition (Alzheimer’s target)

Research Findings and Implications

  • Stereochemistry : The (E)-configuration may optimize spatial alignment for target binding compared to (Z)-isomers, as seen in CDK inhibitors .
  • Biological Gaps: Limited direct data on the target compound’s activity necessitate further studies, leveraging methodologies from (anti-proliferative assays) and (cholinesterase assays) .

Biological Activity

(E)-2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylideneamine is a compound of interest due to its potential biological activities. Its structure includes a sulfonyl group, which is known to enhance biological interactions, making it a candidate for various pharmacological applications.

Chemical Structure

The compound can be represented by the following chemical structure:

 E 2 4 chlorobenzenesulfonyl 1 4 chlorophenyl ethylidene methoxy amine\text{ E 2 4 chlorobenzenesulfonyl 1 4 chlorophenyl ethylidene methoxy amine}

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of the 4-chlorobenzenesulfonyl and 4-chlorophenyl groups in this compound suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific receptor functions and modulate signaling pathways. For instance, sulfonamide derivatives have been shown to act as inhibitors of chemokine receptors such as CCR2 and CCR9, which are involved in inflammatory responses and cancer metastasis .

1. Anticancer Activity

A study investigating the anticancer properties of sulfonamide derivatives revealed that compounds similar to (E)-2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylideneamine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Effects

Research has demonstrated that sulfonamide compounds can inhibit the production of pro-inflammatory cytokines. In vitro studies showed that these compounds decreased TNF-alpha and IL-6 levels in activated macrophages, suggesting their potential use in treating inflammatory diseases .

3. Antimicrobial Properties

Similar compounds have been tested for antimicrobial activity against a range of pathogens. The results indicated that certain derivatives possess significant antibacterial properties, making them candidates for further development as antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
AntimicrobialEffective against bacterial strains

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